molecular formula C19H18 B13797062 2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene CAS No. 63040-45-9

2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene

Cat. No.: B13797062
CAS No.: 63040-45-9
M. Wt: 246.3 g/mol
InChI Key: FQLXHPIAVANCEN-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene is an organic compound with the molecular formula C19H18

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene involves several steps. One notable method includes the cyclization of appropriate precursors under specific conditions. For instance, a novel synthetic route was developed by Masao Nakazaki and colleagues, which involves the reaction of certain aromatic compounds with cyclopentadiene derivatives .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic hydrocarbons such as:

  • Anthracene
  • Phenanthrene
  • Chrysene

Uniqueness

2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene is unique due to its specific structural features, including the presence of a cyclopentane ring fused to an anthracene moiety. This structure imparts distinct chemical properties and reactivity compared to other polycyclic aromatic hydrocarbons.

Properties

CAS No.

63040-45-9

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydro-1H-cyclopenta[a]anthracene

InChI

InChI=1S/C19H18/c1-12-7-8-18-15(12)9-10-17-13(2)16-6-4-3-5-14(16)11-19(17)18/h3-6,9-12H,7-8H2,1-2H3

InChI Key

FQLXHPIAVANCEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C

Origin of Product

United States

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